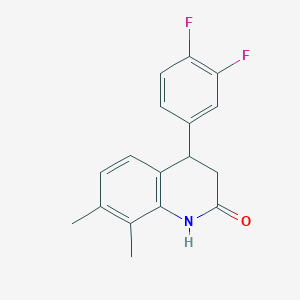
4-(3,4-difluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone
描述
4-(3,4-difluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone, also known as DFOMQ, is a synthetic compound that belongs to the class of quinolinone derivatives. It has been extensively studied for its potential therapeutic applications in various scientific research fields. In
作用机制
The mechanism of action of 4-(3,4-difluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 4-(3,4-difluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. In neurodegenerative diseases, 4-(3,4-difluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been shown to activate the Nrf2/ARE signaling pathway, which regulates the expression of antioxidant and anti-inflammatory genes. In infectious diseases, 4-(3,4-difluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been shown to disrupt the cell membrane and inhibit the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
4-(3,4-difluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. In cancer cells, 4-(3,4-difluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been shown to induce apoptosis and cell cycle arrest, leading to the inhibition of tumor growth. In neurodegenerative diseases, 4-(3,4-difluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been shown to reduce oxidative stress and inflammation, leading to the protection of neurons. In infectious diseases, 4-(3,4-difluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been shown to have broad-spectrum antimicrobial activity against various bacteria and fungi.
实验室实验的优点和局限性
4-(3,4-difluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 4-(3,4-difluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone also has some limitations, including its limited availability and high cost. Moreover, 4-(3,4-difluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone may have different effects on different cell types and may require further optimization for specific applications.
未来方向
There are several future directions for 4-(3,4-difluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone research, including the optimization of its synthesis method, the identification of its molecular targets, and the development of its therapeutic applications. 4-(3,4-difluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone may also be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. Additionally, 4-(3,4-difluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone may be used in combination with other drugs or therapies to enhance their effectiveness and reduce their side effects.
In conclusion, 4-(3,4-difluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone is a synthetic compound that has been extensively studied for its potential therapeutic applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 4-(3,4-difluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has the potential to be developed into a new class of drugs with broad-spectrum antimicrobial, neuroprotective, and anticancer activities.
科学研究应用
4-(3,4-difluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been studied for its potential therapeutic applications in various scientific research fields, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, 4-(3,4-difluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disease research, 4-(3,4-difluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious disease research, 4-(3,4-difluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been shown to have antimicrobial activity against various bacteria and fungi.
属性
IUPAC Name |
4-(3,4-difluorophenyl)-7,8-dimethyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO/c1-9-3-5-12-13(8-16(21)20-17(12)10(9)2)11-4-6-14(18)15(19)7-11/h3-7,13H,8H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBYDWSASVDPPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CC(=O)N2)C3=CC(=C(C=C3)F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,6,7-trimethyl-8-[3-(1-piperidinyl)propyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4434957.png)
![methyl 4-[(cyclohexylsulfonyl)amino]benzoate](/img/structure/B4434963.png)
![2-methyl-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B4434967.png)
![6-(4-methylphenyl)-9-(3-pyridinyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4434973.png)
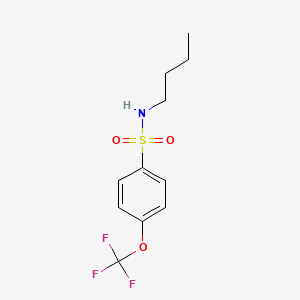
![9-(4-isopropylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4434978.png)
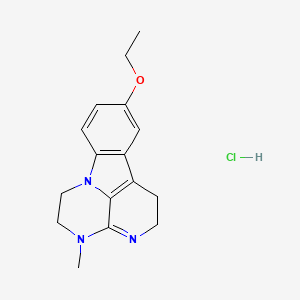
![N-(2-fluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4434991.png)
![1-[(3-chloro-11-oxo-11H-pyrido[2,1-b]quinazolin-8-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4434999.png)
![3-(4-methoxyphenyl)-2-methyl-5-{[(4-methyl-2-pyrimidinyl)thio]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4435007.png)
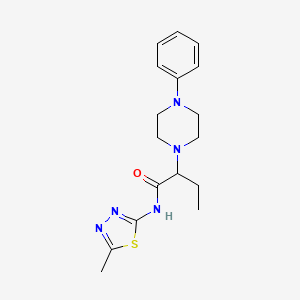
![3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide](/img/structure/B4435014.png)
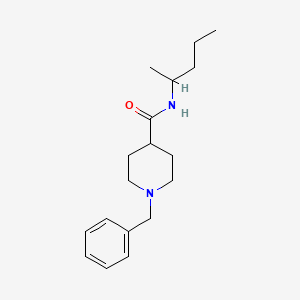
![N-methyl-N-phenyl-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4435029.png)